molecular formula C10H18O2 B3059463 4-(2-Methylpropoxy)cyclohexan-1-one CAS No. 192870-71-6

4-(2-Methylpropoxy)cyclohexan-1-one

Cat. No.: B3059463
CAS No.: 192870-71-6
M. Wt: 170.25 g/mol
InChI Key: KVXFFPCXYHDTMZ-UHFFFAOYSA-N
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Description

4-(2-Methylpropoxy)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with a 2-methylpropoxy group at the fourth position and a ketone functional group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropoxy)cyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions can be employed to achieve high yields and selectivity. The choice of catalyst, reaction temperature, and pressure are critical factors in optimizing the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropoxy)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or esters using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The 2-methylpropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed

    Oxidation: Formation of 4-(2-Methylpropoxy)cyclohexan-1-carboxylic acid.

    Reduction: Formation of 4-(2-Methylpropoxy)cyclohexanol.

    Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

4-(2-Methylpropoxy)cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and alcohols.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropoxy)cyclohexan-1-one involves its interaction with various molecular targets. For example, in reduction reactions, the compound acts as a substrate for reducing agents, leading to the formation of alcohols. The ketone group is the primary site of reactivity, undergoing nucleophilic attack by reducing agents or nucleophiles in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simple ketone with a cyclohexane ring.

    4-Methoxycyclohexanone: A cyclohexanone derivative with a methoxy group at the fourth position.

    4-Ethoxycyclohexanone: A cyclohexanone derivative with an ethoxy group at the fourth position.

Uniqueness

4-(2-Methylpropoxy)cyclohexan-1-one is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical properties and reactivity compared to other cyclohexanone derivatives. This substitution can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions.

Properties

IUPAC Name

4-(2-methylpropoxy)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(2)7-12-10-5-3-9(11)4-6-10/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXFFPCXYHDTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593543
Record name 4-(2-Methylpropoxy)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192870-71-6
Record name 4-(2-Methylpropoxy)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16.9 g (0.1 mole) of compound (16) were dissolved in 90 ml methanol. After adding 1.8 g of palladinised charcoal (10% Pd content), the solution was hydrogenated at room temperature and normal pressure. The catalyst was then removed and the solvent was distilled off under vacuum. The 15 g of crude product which were obtained were stirred for 1 hour at room temperature with 60 ml ether and 30 ml of 4N hydrochloric acid. This was followed by neutralisation with sodium hydrogen carbonate, separation of the ether phase, and extracting twice with ether. The ethereal solution was dried over sodium sulphate and the ether was distilled off. The 10.5 g of oil obtained were purified with 1:1 diisopropyl ether/n-hexane via a silica gel column. 6.85 g of compound (21) were obtained in a yield of 40% theoretical.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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